molecular formula C16H18N2O3 B2544692 N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 1799376-08-1

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B2544692
CAS No.: 1799376-08-1
M. Wt: 286.331
InChI Key: REMOVALYGFZJKA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is an organic compound belonging to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves several steps:

  • Formation of the Benzofuran Core: : Starting with a suitable phenol derivative, the benzofuran core is constructed through cyclization reactions. Commonly, this involves the use of acids or bases to catalyze the cyclization.

  • Introduction of the Carboxamide Group: : This step involves the reaction of the benzofuran core with a cyanoalkyl halide, such as 1-bromo-2-methylpropyl cyanide, under basic conditions to form the carboxamide linkage.

  • Methoxylation and Methylation:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

  • Large-scale synthesis reactors: : Automated systems for precise control of temperature, pressure, and reaction times to maximize yield.

  • Catalytic processes: : Use of specific catalysts to enhance reaction rates and selectivity.

  • Purification techniques: : Methods like crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes several types of reactions, including:

  • Oxidation: : Typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, tetrahydrofuran, ethanol.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Diverse products depending on the substituents introduced.

Scientific Research Applications

Chemistry

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is often used as an intermediate in organic synthesis, serving as a building block for more complex molecules.

Biology and Medicine

  • Pharmacological Studies: : Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

  • Biological Assays: : Used in various assays to study its effects on biological systems, including cell cultures and animal models.

Industry

  • Material Science:

  • Agrochemicals: : Research into its use as a component in the formulation of pesticides or herbicides.

Mechanism of Action

The mechanism by which N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide exerts its effects is complex and may involve several molecular targets:

  • Enzyme Inhibition: : Interaction with specific enzymes, leading to inhibition or modulation of their activity.

  • Receptor Binding: : Binding to specific receptors on cell surfaces, initiating a series of intracellular events.

  • Pathways Involved: : Various signal transduction pathways may be affected, leading to changes in cellular function and response.

Comparison with Similar Compounds

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives:

  • N-(2,6-dimethylphenyl)-2-(4-isobutylphenyl)propanamide: : Known for its anti-inflammatory properties.

  • 5-methoxy-N-(2-phenylethyl)-2-methylbenzofuran-3-carboxamide: : Investigated for its psychoactive effects.

Properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-9(2)13(8-17)18-16(19)15-10(3)21-14-6-5-11(20-4)7-12(14)15/h5-7,9,13H,1-4H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMOVALYGFZJKA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)N[C@@H](C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.